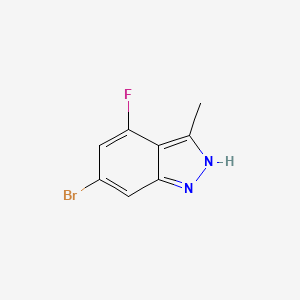

6-Bromo-4-fluoro-3-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCZRZKMGJKLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=CC2=NN1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Bromo-4-fluoro-3-methyl-1H-indazole: A Key Building Block in Modern Medicinal Chemistry

Abstract

This compound is a strategically functionalized heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex pharmaceutical agents. The unique arrangement of its substituents—a bromine atom amenable to cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group—offers a powerful platform for scaffold decoration in drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this important building block, with a particular focus on its utility in the development of targeted therapeutics.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2][3] Its bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows it to serve as a bioisostere for other key heterocycles, such as purines, enabling it to effectively interact with various biological targets. The specific substitution pattern of this compound provides a distinct set of tools for the medicinal chemist. The bromine at the 6-position is a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The fluorine at the 4-position can enhance binding affinity, improve metabolic stability, and modulate the pKa of the indazole ring system. The 3-methyl group can provide a vector for further functionalization or can be a key interaction motif with a target protein.

Chemical Identity and Physicochemical Properties

A precise understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in the laboratory and for predicting the properties of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 1214900-63-6 | [4][5] |

| Molecular Formula | C8H6BrFN2 | [5] |

| Molecular Weight | 229.05 g/mol | [5] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |

Note: While the CAS number 1214900-63-6 is associated with this structure, it is crucial to verify the identity of the material through analytical characterization.[4][5]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be accomplished through various synthetic routes. A plausible and commonly employed strategy involves the cyclization of a suitably substituted phenylhydrazine or a related precursor. A representative synthetic workflow is depicted below.

Caption: A plausible synthetic route to this compound.

The synthesis begins with the diazotization of 4-bromo-2-fluoro-6-methylaniline using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt. This intermediate is then subjected to a reductive cyclization. The choice of reducing agent is critical; reagents like tin(II) chloride or sodium sulfite can effectively reduce the diazonium group and facilitate the intramolecular cyclization to form the indazole ring.

Spectroscopic Characterization

Unequivocal structural confirmation of this compound is achieved through a combination of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the N-H proton of the indazole ring. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR will display characteristic resonances for the eight carbon atoms in the molecule, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the single fluorine atom, providing a clear indication of its presence.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (229.05 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.[5]

Reactivity and Synthetic Utility

The synthetic versatility of this compound is a key attribute for its use in drug discovery programs. The molecule offers several sites for chemical modification.

Caption: Major avenues for the synthetic modification of this compound.

The bromine atom at the 6-position is the most versatile handle for derivatization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the introduction of a wide range of amino functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-substituted indazoles.

The nitrogen atom of the indazole ring can be alkylated or arylated to further expand the chemical space and modulate the compound's properties.

Applications in Drug Discovery

Indazole derivatives are integral to the development of numerous therapeutic agents, particularly in the field of oncology.[3][7] The scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. This compound serves as a valuable starting material for the synthesis of such inhibitors. The ability to introduce diverse substituents at the 6-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For example, the bromine can be replaced with a solubilizing group to improve aqueous solubility or with a moiety that targets a specific sub-pocket of the kinase active site to enhance selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv)

-

Base (e.g., K2CO3, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst, followed by the degassed solvent mixture.

-

Heat the reaction mixture to 90-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Safety, Handling, and Storage

As with any chemical reagent, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. A safety data sheet for the related compound 6-bromo-4-fluoro-1H-indazole indicates that it can be toxic if swallowed.[8]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1214900-63-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:1214900-63-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. 1358574-94-3|6-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromo-4-fluoro-3-methyl-1H-indazole

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide provides an in-depth, technically-focused walkthrough for the complete structural elucidation of a novel substituted indazole, 6-Bromo-4-fluoro-3-methyl-1H-indazole. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative is designed to reflect the decision-making process of an experienced analytical scientist, emphasizing not just what was done, but why specific experiments were chosen to resolve structural ambiguities. This document serves as a practical reference for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative for Unambiguous Characterization

The precise arrangement of atoms within a molecule dictates its function. In pharmaceutical development, an incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety risks. The target molecule, this compound (Molecular Formula: C8H6BrFN2), presents a classic structure elucidation challenge. While its synthesis may be straightforward, confirmation of the exact regiochemistry—the specific placement of the bromo, fluoro, and methyl substituents on the bicyclic indazole core—is non-trivial and requires a multi-faceted analytical approach.

Indazole and its derivatives are known to exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H form generally being more thermodynamically stable.[1][5] Our elucidation process must therefore not only confirm the substituent positions but also definitively establish the proton position on the pyrazole ring. This guide will systematically assemble the structural puzzle, piece by piece, using data-driven insights.

The Analytical Strategy: A Multi-Technique, Self-Validating Workflow

No single analytical technique can provide a complete structural picture. Our strategy relies on the orthogonal and complementary nature of several key spectroscopic methods. Mass spectrometry will provide the molecular formula, IR spectroscopy will confirm functional groups, and a suite of NMR experiments will map the atomic connectivity and spatial relationships.

The logic of this workflow is inherently self-validating. The molecular formula from the mass spectrum must be consistent with the atoms identified by NMR. The functional groups seen in the IR spectrum must have corresponding signals in the NMR data. Finally, the 2D NMR correlations must converge to a single, sterically plausible structure that accounts for every observed signal.

Experimental Protocols

Scientific integrity demands reproducibility. The following are detailed protocols for the acquisition of the analytical data discussed in this guide.

3.1 Sample Preparation

-

NMR Spectroscopy: 10 mg of this compound was dissolved in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: DMSO-d6 was chosen for its excellent solvating power and its high boiling point, which is suitable for variable temperature experiments if needed. Crucially, it solubilizes the N-H proton, allowing for its direct observation, which is often difficult in other solvents like chloroform-d.

-

Mass Spectrometry (HRMS): A 1 mg/mL solution was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Causality: Formic acid is added to promote protonation, facilitating ionization in Electrospray Ionization (ESI) mode.

-

IR Spectroscopy: A small amount of the solid sample was compressed into a KBr pellet.

3.2 Instrumentation and Data Acquisition

-

NMR: All NMR spectra were acquired on a 500 MHz spectrometer.

-

¹H NMR: 16 scans, 2-second relaxation delay.

-

¹³C NMR: 1024 scans, 2-second relaxation delay.

-

2D Experiments (COSY, HSQC, HMBC, NOESY): Standard manufacturer-provided pulse programs were utilized. For the HMBC, the long-range coupling delay was optimized for a J-coupling of 8 Hz.

-

-

HRMS: Acquired on a Time-of-Flight (TOF) mass spectrometer in positive ESI mode.

-

IR: Acquired on an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Data Interpretation and Structure Assembly

This section details the methodical analysis of the acquired spectra, building the molecular structure step-by-step.

4.1 Mass Spectrometry: The Molecular Formula

The first step is to confirm the elemental composition.

-

Observation: The high-resolution mass spectrum shows a prominent ion cluster at m/z 228.9775 and 230.9754.

-

Interpretation: This distinctive pattern, with two peaks of nearly equal intensity separated by 2 Da, is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The measured m/z of 228.9775 for the [M+H]⁺ ion corresponds to a calculated mass of 228.9774 for the molecular formula C₈H₇BrFN₂⁺.

| Parameter | Observed Value | Calculated Value (for C₈H₇BrFN₂⁺) |

| [M+H]⁺ (⁷⁹Br) | 228.9775 | 228.9774 |

| [M+H]⁺ (⁸¹Br) | 230.9754 | 230.9753 |

| Mass Error | < 1 ppm | - |

Table 1: High-Resolution Mass Spectrometry Data

4.2 Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a quick survey of the functional groups present.

-

Observation: A broad absorption is observed around 3100-3300 cm⁻¹, along with sharp peaks in the 1600-1450 cm⁻¹ region.

-

Interpretation: The broad peak is characteristic of an N-H stretch, confirming the presence of the indazole N-H proton. The peaks in the 1600-1450 cm⁻¹ range are typical for C=C and C=N stretching vibrations within an aromatic heterocyclic system.

4.3 ¹H and ¹⁹F NMR: The Proton and Fluorine Framework

¹H NMR provides the number and electronic environment of hydrogen atoms.

-

Observations:

-

A broad singlet at ~13.5 ppm (1H).

-

A doublet at ~7.5 ppm (1H).

-

A doublet of doublets at ~7.2 ppm (1H).

-

A singlet at ~2.5 ppm (3H).

-

-

Interpretation:

-

The highly deshielded singlet at 13.5 ppm is characteristic of the acidic N-H proton of the indazole ring, consistent with the 1H-tautomer.

-

The two signals in the aromatic region (7-8 ppm) indicate two protons on the benzene portion of the indazole. Their coupling patterns (doublet and doublet of doublets) suggest they are coupled to each other and one is also coupled to the fluorine atom.

-

The singlet at 2.5 ppm integrating to 3H is unambiguously the methyl group. Its singlet nature indicates no adjacent protons.

-

-

¹⁹F NMR: A single resonance is observed, confirming the presence of only one fluorine environment in the molecule. The coupling observed in the ¹H NMR suggests this fluorine is attached to the benzene ring.

4.4 ¹³C NMR and HSQC: The Carbon Skeleton

¹³C NMR identifies all unique carbon environments, while the Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton directly to the carbon it is attached to.[7][8]

-

¹³C NMR Observations: Eight distinct carbon signals are observed, consistent with the molecular formula.

-

HSQC Analysis:

-

The aromatic proton at ~7.5 ppm correlates to a carbon at ~115 ppm.

-

The aromatic proton at ~7.2 ppm correlates to a carbon at ~110 ppm.

-

The methyl protons at ~2.5 ppm correlate to a carbon at ~12 ppm.

-

-

Interpretation & Causality: This is a crucial step. By overlaying the HSQC and ¹³C spectra, we immediately differentiate protonated carbons from non-protonated (quaternary) carbons.[7] We have now identified the C-H pairs for the two aromatic protons and the methyl group. The remaining five carbon signals must be quaternary, corresponding to C3, C3a, C4, C6, and C7a of the indazole ring.

| ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity | Assignment |

| 13.5 | - | br s | N1-H |

| 7.5 | 115 | d | Aromatic C-H |

| 7.2 | 110 | dd | Aromatic C-H |

| 2.5 | 12 | s | C3-CH₃ |

| - | ~145 | Quat | C3 |

| - | ~140 | Quat | C7a |

| - | ~125 (d, ¹JCF) | Quat | C4-F |

| - | ~120 | Quat | C3a |

| - | ~100 | Quat | C6-Br |

Table 2: Preliminary ¹H, ¹³C, and HSQC Assignments. Note: Specific quaternary assignments are tentative at this stage.

4.5 2D NMR: Piecing Together the Puzzle (COSY & HMBC)

Now we establish the final connectivity using through-bond correlation experiments.

4.5.1 COSY (Correlation Spectroscopy)

-

Observation: A cross-peak is observed between the proton signals at ~7.5 ppm and ~7.2 ppm.

-

Interpretation: This confirms that these two protons are on adjacent carbons (vicinally coupled). This defines an aromatic H-C-C-H fragment.

4.5.2 HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment is the most powerful tool for this elucidation, as it shows correlations between protons and carbons that are 2 or 3 bonds away.[7][8] This allows us to connect the previously identified fragments and place the quaternary carbons and substituents.

-

Key Observation 1 (Placing the Methyl Group): The methyl protons (~2.5 ppm) show strong correlations to two quaternary carbons at ~145 ppm and ~120 ppm.

-

Interpretation: In an indazole ring, the C3-methyl group is expected to show ²J and ³J correlations to C3 and C3a, respectively. Therefore, we can assign C3 (~145 ppm) and C3a (~120 ppm). This confirms the methyl group is at the 3-position.

-

-

Key Observation 2 (Building the Benzene Ring):

-

The aromatic proton at 7.5 ppm (let's call it H-7) shows a correlation to the C3a carbon (~120 ppm). This places H-7 adjacent to the ring fusion.

-

The other aromatic proton at 7.2 ppm (let's call it H-5) shows a correlation to the C7a carbon (~140 ppm). This places H-5 adjacent to the other side of the ring fusion.

-

Crucially, H-5 also shows a long-range correlation to the quaternary carbon at ~100 ppm, which must be C6-Br.

-

H-7 shows a long-range correlation to the quaternary carbon at ~125 ppm, which must be C4-F.

-

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo-4-fluoro-1-methyl-1H-indazole | 1358574-94-3 [sigmaaldrich.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 6-Bromo-4-fluoro-3-methyl-1H-indazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, 6-Bromo-4-fluoro-3-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The guide offers not only the predicted spectral data but also a detailed interpretation based on established principles of spectroscopy and the known effects of substituents on the indazole core. Furthermore, it outlines robust, field-proven experimental protocols for acquiring such data, ensuring a self-validating system for researchers seeking to confirm these findings.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the integrity of synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide serves as a foundational resource for the spectroscopic analysis of this specific compound, even in the absence of extensive published experimental data. The data presented herein is a combination of high-quality computational predictions and expert interpretation based on analogous structures and spectroscopic theory.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N1-H |

| ~7.35 | d | 1H | H-5 |

| ~7.15 | d | 1H | H-7 |

| ~2.50 | s | 3H | C3-CH₃ |

Interpretation of Predicted ¹H NMR Spectrum:

The indazole N-H proton is expected to be a broad singlet far downfield, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The two aromatic protons, H-5 and H-7, are predicted to appear as doublets. The fluorine atom at position 4 will cause a through-space coupling to the H-5 proton, and the bromine at position 6 will influence the chemical shift of the adjacent H-5 and H-7 protons. The methyl group at C-3 is expected to be a sharp singlet around 2.5 ppm. The exact chemical shifts and coupling constants will be highly dependent on the solvent used for the analysis.[1][2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~142 | C-7a |

| ~140 | C-3 |

| ~125 (d) | C-5 |

| ~120 | C-3a |

| ~115 (d, ²JCF ≈ 25 Hz) | C-7 |

| ~100 (d) | C-6 |

| ~12 | C3-CH₃ |

Interpretation of Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show eight distinct signals. The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The C-7 carbon will also show a smaller two-bond coupling to fluorine. The bromine atom at C-6 will cause a significant upfield shift for this carbon. The methyl carbon will appear at the most upfield region of the spectrum. The quaternary carbons (C-3, C-3a, and C-7a) are expected to have lower intensities compared to the protonated carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z 228 and 230 (approx. 1:1 ratio). The presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) will result in a characteristic M/M+2 isotopic pattern for the molecular ion peak.

-

Major Fragment Ions (m/z):

-

[M - CH₃]⁺: Loss of the methyl group.

-

[M - Br]⁺: Loss of the bromine atom.

-

[M - HCN]⁺: A common fragmentation pathway for nitrogen-containing heterocycles.

-

Interpretation of Predicted Mass Spectrum:

The most telling feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion, confirming the presence of one bromine atom. The fragmentation will likely proceed through the loss of the relatively stable methyl radical, followed by the loss of a bromine radical or neutral molecules like HCN. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (methyl) |

| 1620-1580 | Medium | C=C aromatic ring stretch |

| 1500-1450 | Strong | C=N stretch (indazole ring) |

| 1250-1000 | Strong | C-F stretch |

| 850-750 | Strong | C-H out-of-plane bending |

| ~600 | Medium | C-Br stretch |

Interpretation of Predicted IR Spectrum:

The IR spectrum will be characterized by a broad N-H stretching band in the high-frequency region. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹. The presence of the C-F bond will be indicated by a strong absorption in the 1250-1000 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands characteristic of the substituted indazole ring system.[3][4]

Experimental Protocols

To experimentally validate the predicted data, the following detailed protocols are recommended. These protocols are designed to be self-validating and are based on best practices in analytical chemistry.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

-

To aid in structural assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

-

Data Processing:

-

Process the raw data (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra to the TMS signal.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

For Electron Ionization (EI), a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is typically prepared.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or a gas chromatograph (GC-MS).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

-

Infrared Spectroscopy Protocol

-

Sample Preparation:

-

For a solid sample, Attenuated Total Reflectance (ATR) is a convenient and common technique. Place a small amount of the solid directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

-

Data Processing:

Conclusion

This technical guide provides a foundational spectroscopic dataset for this compound based on high-quality computational predictions. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra, coupled with robust experimental protocols, offers a comprehensive resource for researchers. By following the outlined methodologies, scientists can confidently acquire and interpret experimental data, leading to the unambiguous structural confirmation of this novel compound. The convergence of predictive and experimental spectroscopy is a powerful paradigm in modern chemical research, accelerating the pace of discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

6-Bromo-4-fluoro-3-methyl-1H-indazole: A Technical Guide for Advanced Research

An In-depth Examination of a Key Heterocyclic Building Block for Drug Discovery and Medicinal Chemistry

Abstract

6-Bromo-4-fluoro-3-methyl-1H-indazole is a substituted indazole that serves as a crucial building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical research. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups, provides multiple points for chemical modification, making it a versatile scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its detailed physicochemical properties, a representative synthetic protocol, analytical characterization methods, and its applications in drug development, with a focus on its role as a pharmacophore in bioactive compounds.

Physicochemical and Structural Properties

The precise molecular weight and other key identifiers of this compound are fundamental for its application in quantitative and structural studies. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 229.05 g/mol | [1][2][3] |

| Molecular Formula | C₈H₆BrFN₂ | [1][2] |

| CAS Number | 1214900-63-6 | [1][4] |

| Appearance | Solid or Liquid | |

| Purity | ≥97% | [2] |

| Storage | Room temperature, sealed in a dry environment, protected from light | [2] |

| SMILES | CC1=NNC2=C1C(F)=CC(Br)=C2 | [2] |

| InChI Key | FNYZGEXFMJWTLU-UHFFFAOYSA-N |

Synthesis of Substituted 3-Methyl-1H-Indazoles

2.1. Representative Synthetic Protocol: Cyclocondensation Route

This protocol describes a plausible multi-step synthesis starting from a substituted acetophenone, a common approach for generating 3-methyl-indazole scaffolds.

Step 1: Synthesis of 1-(3-Bromo-5-fluorophenyl)ethan-1-one The synthesis would begin with a commercially available substituted benzene derivative, which is then acylated to introduce the acetyl group that will ultimately become the pyrazole part of the indazole ring.

Step 2: Formation of the Hydrazone Intermediate The resulting acetophenone is reacted with hydrazine hydrate. This reaction forms a hydrazone intermediate, which is the direct precursor to the indazole ring. The choice of hydrazine is critical as it provides the two nitrogen atoms for the heterocyclic ring.

Step 3: Oxidative Cyclization to form this compound The hydrazone intermediate undergoes an intramolecular cyclization to form the final indazole product. This step often requires an oxidizing agent and heat to facilitate the C-N bond formation and subsequent aromatization.

2.2. Experimental Workflow and Rationale

The choice of a cyclocondensation pathway is based on its reliability and adaptability for various substituted precursors. The reaction conditions at each step are optimized to maximize yield and purity. For instance, the use of a suitable solvent and control of temperature are crucial for preventing side reactions.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed. These methods provide detailed information about the molecular structure and sample integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals confirm the positions of the methyl, bromo, and fluoro substituents on the indazole ring.

-

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, which should correspond to 229.05 g/mol .[1][2] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₈H₆BrFN₂).

-

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H bond of the indazole ring.[9][10]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the final compound, typically aiming for a purity of ≥97%.[2]

Applications in Research and Drug Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[11][12]

4.1. Role as a Pharmacophore

The specific substitution pattern of this compound makes it an attractive starting point for drug discovery programs.

-

The indazole core acts as a bioisostere for other aromatic systems like indole, often leading to improved metabolic stability or binding affinity.

-

The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of structure-activity relationships (SAR).

-

The fluorine atom at the 4-position can enhance metabolic stability and binding affinity by altering the electronic properties of the ring and participating in favorable interactions with protein targets.[13]

-

The methyl group at the 3-position can provide steric bulk and hydrophobic interactions within a binding pocket.

4.2. Therapeutic Potential

Derivatives of bromo- and fluoro-substituted indazoles are being investigated for various therapeutic applications:

-

Anticancer Agents : Many indazole-based compounds function as kinase inhibitors, which are a major class of anticancer drugs.[11] The indazole scaffold can mimic the hinge-binding motif of ATP, blocking the activity of kinases involved in cancer cell proliferation and survival.

-

Antibacterial Agents : Some indazole derivatives have shown promise as inhibitors of bacterial cell division proteins, such as FtsZ, making them potential candidates for new antibiotics.[14]

-

Anti-inflammatory and Analgesic Agents : The non-steroidal anti-inflammatory drug (NSAID) Benzydamine is an example of a commercially successful indazole-based therapeutic.[12]

References

- 1. This compound - CAS:1214900-63-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 1358574-94-3|6-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 4. 1214900-63-6|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.hep.com.cn [journal.hep.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Buy 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole [smolecule.com]

- 14. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Indazole Ring

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] While rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as a cornerstone for the development of novel therapeutics.[3][4] This versatility stems from the unique electronic properties of the indazole core and the ability to readily introduce diverse substituents at various positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[4] Several indazole-based drugs have received FDA approval and are now in clinical use, including the anticancer agents Pazopanib and Niraparib, and the anti-inflammatory drug Benzydamine, underscoring the therapeutic significance of this heterocyclic system.[3][5]

This guide provides a comprehensive technical overview of the major biological activities of indazole derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and exploit the therapeutic potential of this remarkable scaffold.

Part 1: Anticancer Activity - Targeting the Hallmarks of Cancer

Indazole derivatives have demonstrated potent antitumor activities by targeting various key players in cancer cell proliferation, survival, and metastasis.[6] A significant number of these compounds function as kinase inhibitors, modulating the activity of enzymes that are often dysregulated in cancer.[5][7]

Mechanism of Action: Kinase Inhibition and Beyond

The primary mechanism by which many indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[5] These enzymes play a critical role in signal transduction pathways that control cell growth, differentiation, and apoptosis. By binding to the ATP-binding pocket of these kinases, indazole-based compounds can effectively block downstream signaling and halt tumor progression.

Key kinase families targeted by indazole derivatives include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Pazopanib, an approved drug for renal cell carcinoma, is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR, thereby suppressing angiogenesis, a process critical for tumor growth and metastasis.[3][5]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Indazole derivatives have been developed as potent inhibitors of Aurora kinases A and B, leading to mitotic arrest and apoptosis in cancer cells.[8][9]

-

Pim Kinases: Pim kinases are proto-oncogenes involved in cell survival and proliferation. Novel 1H-indazole derivatives have shown strong inhibitory activity against pan-Pim kinases.[3]

-

Threonine Tyrosine Kinase (TTK): TTK is a key regulator of the spindle assembly checkpoint. 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as potent nanomolar inhibitors of TTK.[3]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. 1H-indazole-based derivatives have been discovered as inhibitors of FGFR1-3.[3]

-

Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives display strong potency against EGFR and its T790M mutant, which is associated with acquired resistance to EGFR inhibitors.[3]

-

Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia. 1H-indazol-3-amine derivatives have been shown to be potent inhibitors of both wild-type and T315I mutant Bcr-Abl.[3]

Beyond kinase inhibition, some indazole derivatives induce apoptosis through mechanisms such as the upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2, and an increase in reactive oxygen species (ROS).[10]

Signaling Pathway: VEGFR Inhibition in Angiogenesis

The following diagram illustrates the central role of VEGFR in promoting angiogenesis and how indazole-based inhibitors like Pazopanib can block this process.

Caption: VEGFR signaling pathway and its inhibition by Pazopanib.

Quantitative Data: Inhibitory Activities of Indazole Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole derivatives against various cancer-related kinases.

| Compound/Drug | Target Kinase | IC50 Value | Reference |

| Pazopanib | VEGFR-2 | - | [5] |

| Niraparib | PARP-1/2 | - | [5] |

| Axitinib | VEGFR-2 | - | [5] |

| Linifanib | VEGFR-2 | - | [5] |

| Entrectinib | ALK | 12 nM | [3] |

| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | [3] |

| Compound 89 | Bcr-Abl (WT) | 0.014 µM | [3] |

| Compound 89 | Bcr-Abl (T315I) | 0.45 µM | [3] |

| Compound 109 | EGFR (T790M) | 5.3 nM | [3] |

| Compound 109 | EGFR | 8.3 nM | [3] |

| Indazole Derivative 17 | Aurora A, Aurora B | 26 nM, 15 nM | [9] |

| Indazole Derivative 21 | Aurora B | 31 nM | [9] |

| Indazole Derivative 30 | Aurora A | 85 nM | [9] |

Part 2: Anti-inflammatory Activity - Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives, including the commercially available drug Bendazac, have shown significant anti-inflammatory properties.[3]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to modulate key components of the inflammatory response.[11] Studies have shown that these compounds can:

-

Inhibit Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11][12] Indazole derivatives can inhibit COX-2 activity, thereby reducing prostaglandin synthesis.[11]

-

Suppress Pro-inflammatory Cytokines: Cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) play a central role in orchestrating the inflammatory response. Indazole derivatives have been shown to inhibit the production of these cytokines.[11]

-

Scavenge Free Radicals: Oxidative stress and the production of free radicals contribute to inflammatory processes. Some indazole derivatives possess free radical scavenging activity, which may contribute to their anti-inflammatory effects.[11]

Experimental Workflow: Assessing Anti-inflammatory Activity

A common workflow for evaluating the anti-inflammatory potential of new indazole derivatives involves both in vitro and in vivo assays.

Caption: Workflow for screening anti-inflammatory indazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the ability of a compound to inhibit acute inflammation.[11][13]

Objective: To evaluate the anti-inflammatory activity of a test indazole derivative by measuring the reduction of paw edema induced by carrageenan.

Materials:

-

Male Wistar rats (150-200 g)

-

Test indazole derivative

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% Carboxymethyl Cellulose - CMC)[11]

-

Standard drug (e.g., Diclofenac sodium)[11]

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups (n=6):

-

Group I: Control (Vehicle only)

-

Group II: Standard (Diclofenac sodium)

-

Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg, i.p.)[11]

-

-

Drug Administration: Administer the vehicle, standard drug, or test compound intraperitoneally 30 minutes prior to carrageenan injection.[11]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Expected Outcome: A potent anti-inflammatory indazole derivative will cause a significant, dose-dependent reduction in paw edema compared to the control group.[11]

Part 3: Antimicrobial Activity - Combating Infectious Diseases

Indazole derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.[14][15][16]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial activity of indazole derivatives can be attributed to various mechanisms, including:

-

Inhibition of DNA Gyrase: Some indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B (GyrB), an essential enzyme involved in DNA replication, repair, and recombination.[12][17] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome existing resistance.[17]

-

Other Mechanisms: While DNA gyrase inhibition is a key target, other mechanisms may also contribute to the antimicrobial effects of indazole derivatives. Further research is ongoing to fully elucidate these pathways.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[18] The broth microdilution method is a standard technique for determining MIC.[19][20]

Objective: To determine the MIC of a test indazole derivative against a specific bacterial strain.

Materials:

-

Test indazole derivative

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Standard antibiotic (e.g., Ciprofloxacin)[16]

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[20]

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate.

-

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

-

Expected Outcome: The MIC value provides a quantitative measure of the indazole derivative's potency against the tested microorganism. Lower MIC values indicate higher potency.

Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, with a proven track record in generating clinically successful drugs. The diverse biological activities, ranging from potent anticancer and anti-inflammatory effects to promising antimicrobial properties, highlight the immense therapeutic potential of this heterocyclic system. The ability to function as highly effective kinase inhibitors has been a particularly fruitful area of research, leading to the development of targeted cancer therapies.

Future research in this field will likely focus on several key areas:

-

Novel Target Identification: Exploring new biological targets for indazole derivatives beyond the well-established kinase families.

-

Combating Drug Resistance: Designing next-generation indazole-based compounds that can overcome acquired resistance mechanisms in cancer and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: Continued optimization of the indazole scaffold through systematic SAR studies to enhance potency, selectivity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of indazole derivatives in combination with other therapeutic agents to improve treatment outcomes.

As our understanding of the molecular basis of disease deepens, the versatility and synthetic tractability of the indazole scaffold will undoubtedly continue to fuel the discovery and development of innovative medicines to address unmet medical needs.

References

-

Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7293. [Link]

-

Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17789-17798. [Link]

-

Kaur, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26315-26336. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7293. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and procedures. Clinical infectious diseases, 49(11), 1749-1755. [Link]

-

El-Adl, K., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & medicinal chemistry, 24(22), 5789-5803. [Link]

-

Chan, T. Y., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS medicinal chemistry letters, 6(8), 918-923. [Link]

-

World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Babu, B. H., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 896. [Link]

-

Singh, R. P., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current medicinal chemistry, 29(22), 3926-3942. [Link]

-

Shaikh, J. I., et al. (2016). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Journal of Taibah University for Science, 10(6), 843-850. [Link]

-

Kaur, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26315-26336. [Link]

-

Kavitha, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(9), FC01. [Link]

-

Malvankar, P. R., et al. (2023). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1836-1861. [Link]

-

ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

-

Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17789-17798. [Link]

-

Wang, C., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-cancer agents in medicinal chemistry, 18(11), 1539-1554. [Link]

-

Ladero, V., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug discovery today, 26(11), 2639-2646. [Link]

-

American Association for Clinical Chemistry. (2017). Antimicrobial Susceptibility Testing. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]

-

Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(12), 2095. [Link]

-

Ma, F. F. (2023). Guideline for anticancer assays in cells. Future Postharvest and Food, 1(1), 1-13. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

-

ResearchGate. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

ResearchGate. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]

-

Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

-

ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

-

Kavitha, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 10(9), FC01. [Link]

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8684. [Link]

-

Loux, J. J., et al. (1977). Antiinflammatory activity: evaluation of a new screening procedure. Inflammation, 2(2), 125-130. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8684. [Link]

-

JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. [Link]

-

Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. [Link]

-

Al-Suhaimi, E. A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Pharmaceuticals, 16(5), 743. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 15. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journal.hep.com.cn [journal.hep.com.cn]

- 17. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 20. myadlm.org [myadlm.org]

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-fluoro-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Bromo-4-fluoro-3-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this target molecule makes it a valuable building block for the development of novel therapeutics.[1] This document details a scientifically sound, multi-step synthesis, beginning with commercially available starting materials and proceeding through key intermediates to the final product. The presented pathway is grounded in established organic chemistry principles and supported by analogous transformations found in the scientific literature. Each step is discussed with mechanistic insight, and a detailed experimental protocol is provided.

Introduction and Significance

Indazole derivatives are a class of bicyclic heteroaromatic compounds that have garnered substantial attention in the field of drug discovery due to their diverse biological activities.[1] The indazole nucleus is a key pharmacophore in a range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs. The unique electronic and steric properties imparted by bromine and fluorine substituents, coupled with the presence of a methyl group at the 3-position, make this compound a highly sought-after intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

The synthesis of substituted indazoles can be challenging, often requiring careful control of regioselectivity and functional group compatibility. This guide outlines a logical and efficient synthetic strategy to access the target molecule, focusing on a key transformation involving the diazotization and reductive cyclization of a substituted 2-aminoacetophenone.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests that the indazole core can be constructed from a suitably substituted 2-aminoacetophenone derivative. This approach is well-precedented for the synthesis of 3-methyl-1H-indazoles. The key disconnection is the N1-N2 bond and the C3-N2 bond of the pyrazole ring, leading back to 1-(2-amino-5-bromo-3-fluorophenyl)ethanone. This key intermediate can, in turn, be envisioned to be synthesized from a substituted aniline or toluene derivative through a series of standard aromatic transformations.

The proposed forward synthesis commences with the commercially available 5-bromo-3-fluoroaniline. This starting material will undergo a series of functional group manipulations, including protection, ortho-lithiation, and acylation, to install the required acetyl group, followed by deprotection to yield the key 2-aminoacetophenone intermediate. The final step involves an intramolecular cyclization via diazotization to furnish the target indazole.

Synthesis Pathway Diagram

Figure 1: Proposed synthesis pathway for this compound.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 1-(2-Amino-5-bromo-3-fluorophenyl)ethanone

Step 1.1: Acetylation of 5-Bromo-3-fluoroaniline

The synthesis begins with the protection of the amino group of 5-bromo-3-fluoroaniline to direct the subsequent ortho-acylation and to prevent side reactions.

-

Reaction: 5-Bromo-3-fluoroaniline is acetylated using acetic anhydride in the presence of a base like pyridine to yield N-(5-bromo-3-fluorophenyl)acetamide.

-

Rationale: The acetyl protecting group is stable under the conditions of the subsequent lithiation step and can be readily removed later in the synthesis.

Experimental Protocol:

-

To a stirred solution of 5-bromo-3-fluoroaniline (1 equivalent) in dichloromethane at 0 °C, add pyridine (1.2 equivalents).

-

Slowly add acetic anhydride (1.1 equivalents) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(5-bromo-3-fluorophenyl)acetamide, which can often be used in the next step without further purification.

Step 1.2: Ortho-directed Acylation and Deprotection

This step introduces the acetyl group at the position ortho to the acetamido group, which will become the methyl group at the 3-position of the indazole ring.

-

Reaction: N-(5-Bromo-3-fluorophenyl)acetamide undergoes ortho-directed lithiation using n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching with N,N-dimethylacetamide. The resulting intermediate is then hydrolyzed in situ with aqueous acid to yield 1-(2-amino-5-bromo-3-fluorophenyl)ethanone.

-

Causality: The acetamido group is a powerful ortho-directing group for lithiation, ensuring the regioselective introduction of the lithium atom. TMEDA acts as a ligand to break up n-BuLi aggregates and increase its reactivity. N,N-dimethylacetamide serves as the source of the acetyl group. The acidic workup removes the acetyl protecting group to reveal the free amine.

Experimental Protocol:

-

Dissolve N-(5-bromo-3-fluorophenyl)acetamide (1 equivalent) and TMEDA (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (2.2 equivalents, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 2 hours.

-

Add N,N-dimethylacetamide (1.5 equivalents) dropwise and continue stirring at -78 °C for another 2 hours.

-

Allow the reaction to warm to room temperature and then quench by pouring into a mixture of ice and 2M HCl.

-

Stir vigorously for 1 hour to ensure complete hydrolysis of the protecting group.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO3 solution and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(2-amino-5-bromo-3-fluorophenyl)ethanone.

Part 2: Indazole Ring Formation

Step 2.1: Diazotization and Reductive Cyclization

This is the final and key step in the construction of the indazole ring system.

-

Reaction: 1-(2-Amino-5-bromo-3-fluorophenyl)ethanone is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form an in-situ diazonium salt. This intermediate is then subjected to a reductive cyclization using a reducing agent such as tin(II) chloride to afford the final product, this compound.[2][3]

-

Mechanistic Insight: The amino group is converted to a diazonium salt, which is a highly reactive species. The adjacent acetyl group provides a nucleophilic carbon that can attack the diazonium group, initiating the cyclization. The subsequent reduction of the N-oxide intermediate by tin(II) chloride leads to the formation of the stable aromatic indazole ring.

Experimental Protocol:

-

Suspend 1-(2-amino-5-bromo-3-fluorophenyl)ethanone (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture at this temperature for 1 hour to ensure complete diazotization.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (3 equivalents) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1.1 | 5-Bromo-3-fluoroaniline | Acetic anhydride, Pyridine | N-(5-Bromo-3-fluorophenyl)acetamide | >95 |

| 1.2 | N-(5-Bromo-3-fluorophenyl)acetamide | n-BuLi, TMEDA, N,N-Dimethylacetamide | 1-(2-Amino-5-bromo-3-fluorophenyl)ethanone | 60-70 |

| 2.1 | 1-(2-Amino-5-bromo-3-fluorophenyl)ethanone | NaNO2, HCl, SnCl2·2H2O | This compound | 75-85 |

Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions and scale.

Conclusion

The synthetic pathway detailed in this guide provides a robust and scientifically sound method for the preparation of this compound. By leveraging a well-established strategy for 3-methyl-1H-indazole synthesis and adapting it for the specific substitution pattern of the target molecule, this guide offers a clear and actionable protocol for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this compound will enable the exploration of its potential as a key building block in the development of novel therapeutic agents.

References

- CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents.

-

(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. Available at: [Link]

Sources

The Strategic Core: A Technical Guide to 6-Bromo-4-fluoro-3-methyl-1H-indazole in Modern Drug Discovery

For the discerning researcher in drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The inherent chemical liabilities and synthetic accessibility of a chosen molecular framework must be weighed against its potential for potent and selective biological activity. In this context, the indazole ring system has consistently demonstrated its value as a "privileged scaffold," capable of interacting with a multitude of biological targets.[1] This guide provides an in-depth technical review of a particularly strategic, yet underexplored, building block: 6-Bromo-4-fluoro-3-methyl-1H-indazole .

This document moves beyond a simple cataloging of facts to provide a field-proven perspective on the synthesis, reactivity, and therapeutic potential of this versatile intermediate. We will explore the causality behind synthetic choices and frame its application within the broader context of kinase inhibitor development, equipping you with the foundational knowledge to leverage this scaffold in your own research endeavors.

The Molecular Blueprint: Physicochemical Properties and Spectroscopic Signature

Before delving into complex synthetic and biological applications, a foundational understanding of the molecule's basic properties is paramount.

| Property | Value | Source |

| CAS Number | 1214900-63-6 | Sunway Pharm Ltd. |

| Molecular Formula | C₈H₆BrFN₂ | Benchchem |

| Molecular Weight | 229.05 g/mol | Benchchem |

| Appearance | Solid (Typical) | N/A |

| Purity | >97% (Typical Commercial) | N/A |

While specific, publicly available, detailed spectroscopic data for this compound is limited, we can infer its expected NMR signature based on extensive studies of closely related analogs like 4,6-difluoro-3-methyl-1H-indazole and 6,7-difluoro-3-methyl-1H-indazole.[2][3]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents. A singlet corresponding to the C3-methyl group would be anticipated, typically in the range of δ 2.4-2.6 ppm. The N-H proton will present as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon signals will be split due to C-F coupling, a characteristic feature that aids in structural confirmation.[4] The spectrum will show eight distinct carbon signals, including the methyl carbon and the carbons of the bicyclic core.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom at the C4 position.

This foundational data is crucial for reaction monitoring and final product characterization, forming the basis of a self-validating analytical workflow.

Synthesis Strategy: A Proposed Pathway to the Core

The proposed synthetic workflow begins with the commercially available 2-fluoro-6-methylaniline and proceeds through a two-step sequence.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful synthesis of the intermediate provides high confidence for proceeding to the final, more complex cyclization step.

Part 1: Synthesis of 4-Bromo-2-fluoro-6-methylaniline (Intermediate)

-

Rationale: The initial step involves the regioselective bromination of the aniline starting material. The directing effects of the amino and methyl groups, along with the deactivating effect of the fluorine atom, favor bromination at the C4 position, para to the amino group. N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile is a standard and effective method for this transformation.[6]

-

Step-by-Step Methodology:

-

Dissolve 2-fluoro-6-methylaniline (1.0 equiv.) in acetonitrile in a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C).

-

Slowly add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, maintaining the internal temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

-

Adjust the pH to 8-9 with an aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-bromo-2-fluoro-6-methylaniline.

-

Part 2: Synthesis of this compound (Final Product)

-

Rationale: The classical Davis-Beirut reaction provides a reliable method for the cyclization of ortho-alkyl anilines to form 3-alkyl-indazoles.[5] This involves in-situ diazotization of the aniline using an organic nitrite (e.g., isoamyl nitrite) in a non-polar solvent, followed by intramolecular cyclization.

-

Step-by-Step Methodology:

-

In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve the synthesized 4-bromo-2-fluoro-6-methylaniline (1.0 equiv.) in a suitable solvent such as chloroform or toluene.

-

Add potassium acetate (0.2 equiv.) to the solution.

-

Add isoamyl nitrite (2.0 equiv.) dropwise to the mixture.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 12-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude residue can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.

-

Chemical Reactivity and Strategic Functionalization

The true value of this compound lies in its potential for strategic diversification. The substitution pattern offers multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: Key reactivity sites on the this compound scaffold.

-